molecular formula C15H23N3O3 B1680446 2-(4-(ジメチルアミノ)-6-ニトロ-1,2,3,4-テトラヒドロキノリン-2-イル)-2-メチルプロパン-1-オール CAS No. 404920-28-1

2-(4-(ジメチルアミノ)-6-ニトロ-1,2,3,4-テトラヒドロキノリン-2-イル)-2-メチルプロパン-1-オール

カタログ番号: B1680446
CAS番号: 404920-28-1
分子量: 293.36 g/mol
InChIキー: YNYAUBNZRZVNLX-KBPBESRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Mechanisms Include:

  • Selective Binding : High affinity for androgen receptors with minimal interaction with other steroid receptors.
  • Bone Anabolic Activity : Enhances bone mineral density and biomechanical strength, particularly in models of osteoporosis.
  • Reduced Side Effects : Unlike testosterone, it does not lead to prostate enlargement or other virilizing effects.

Bone Health and Osteoporosis

Research has demonstrated that S-40503 effectively increases bone mineral density (BMD) and biomechanical strength in various animal models. Notably, studies have shown:

  • In Orchiectomized Rats : Administration of S-40503 resulted in significant increases in BMD comparable to 5alpha-dihydrotestosterone (DHT), but without the accompanying increase in prostate weight typically observed with DHT treatment .
  • In Ovariectomized Rats : The compound significantly improved BMD and biomechanical properties of femoral cortical bone over a two-month treatment period .

Case Studies and Experimental Findings

Several studies have documented the efficacy of S-40503 in preclinical settings:

StudyModelFindings
Hanada et al. (2003)Orchiectomized RatsIncreased BMD and muscle weight without prostate enlargement .
Kaken Pharmaceuticals (2004)Ovariectomized RatsSignificant improvement in BMD and biomechanical strength .
DrugBank Analysis (2024)Various ModelsConfirmed selective activity on bone tissue with minimal systemic effects .

These findings indicate that S-40503 could potentially serve as a therapeutic option for osteoporosis, particularly for populations at risk of side effects from traditional androgen therapies.

Potential Research Areas:

  • Long-term Safety Studies : Assessing the chronic effects of S-40503 on bone health and systemic physiology.
  • Human Clinical Trials : Investigating its effectiveness and safety profile in diverse populations, especially postmenopausal women.
  • Comparative Studies : Evaluating S-40503 against existing osteoporosis treatments to establish its relative efficacy.

準備方法

S-40503の合成経路と反応条件は、公開されている情報源では十分に文書化されていません。 この化合物が非ステロイド性選択的アンドロゲン受容体モジュレーターであることが知られているため、その合成には、特定の官能基を持つ複雑な有機分子の作成が含まれることを示唆しています . S-40503の工業的製造方法には、キノリン部分の形成やジメチルアミノ基とニトロ基の付加を含む、多段階の有機合成プロセスが用いられる可能性があります .

化学反応解析

S-40503は、類似の官能基を持つ有機化合物に典型的な様々な化学反応を受けます。 これらの反応には以下が含まれます。

これらの反応で使用される一般的な試薬と条件には、還元反応にはパラジウム触媒を使用した水素ガスなどの還元剤、置換反応には求核剤などがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には官能基が修飾された誘導体を含みます .

科学研究への応用

S-40503は、化学、生物学、医学、産業の分野で、特にいくつかの科学研究の応用があります。

生物活性

S-40503 is a novel nonsteroidal selective androgen receptor modulator (SARM) that has garnered attention for its potential anabolic effects on bone and muscle tissue while minimizing adverse effects typically associated with androgenic compounds. This article explores the biological activity of S-40503, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic use.

S-40503 acts primarily by binding to androgen receptors (AR) with high affinity, promoting tissue-selective activation of androgenic signaling pathways. Unlike traditional anabolic-androgenic steroids (AAS), S-40503 exhibits a unique profile that allows for anabolic effects on bone without significantly affecting prostate weight or causing virilization. This selectivity is crucial for developing safer therapeutic agents, particularly for conditions like osteoporosis.

Bone Anabolic Effects

Research has demonstrated that S-40503 significantly enhances bone mineral density (BMD) and biomechanical strength in various animal models. Key findings include:

  • Orchiectomized Rats : In a study involving orchiectomized (ORX) rats treated with S-40503 for four weeks, the compound increased BMD of the femur and muscle weight comparable to 5alpha-dihydrotestosterone (DHT), a potent androgen. Notably, prostate weight remained unchanged, indicating reduced virilizing effects .
  • Ovariectomized Rats : In ovariectomized (OVX) rats treated for two months, S-40503 significantly improved BMD and cortical bone strength. The increase in periosteal mineral apposition rate suggested direct stimulation of bone formation rather than muscle mass enhancement .

Comparative Analysis

A comparative analysis of the anabolic effects of S-40503 versus traditional AAS is summarized in Table 1:

CompoundModelBMD IncreaseProstate Weight ChangeMuscle Weight Change
S-40503ORX RatsSignificantNo ChangeSignificant
DHTORX RatsSignificantIncreasedSignificant
S-40503OVX RatsSignificantN/AN/A

Case Studies and Research Findings

Several studies have focused on the biological activity of S-40503, reinforcing its potential as a therapeutic agent:

  • Bone Health : One pivotal study highlighted that S-40503 not only prevented bone loss in OVX rats but also promoted new bone formation, making it a candidate for osteoporosis treatment .
  • Muscle Preservation : Another investigation indicated that S-40503 could preserve muscle mass during periods of immobilization without the typical side effects associated with AAS use, such as prostate enlargement .
  • Safety Profile : The safety profile of S-40503 appears favorable compared to traditional AAS, as it does not exhibit significant adverse effects on sex accessory tissues or cause excessive virilization in male models .

特性

CAS番号

404920-28-1

分子式

C15H23N3O3

分子量

293.36 g/mol

IUPAC名

2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol

InChI

InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1

InChIキー

YNYAUBNZRZVNLX-KBPBESRZSA-N

SMILES

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C

異性体SMILES

CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C

正規SMILES

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

S 40503
S-40503
S40503

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
S-40503
Reactant of Route 2
Reactant of Route 2
S-40503
Reactant of Route 3
S-40503
Reactant of Route 4
S-40503
Reactant of Route 5
S-40503
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
S-40503

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。